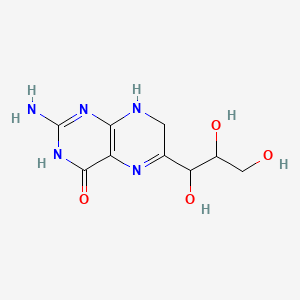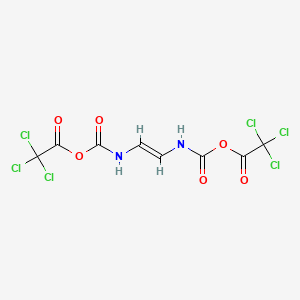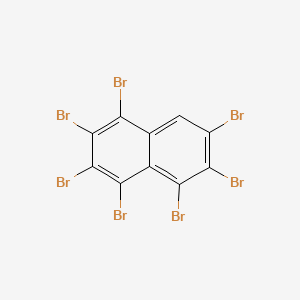
Methacryloylaminopropyltrimethylammonium p-toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methacryloylaminopropyltrimethylammonium p-toluenesulfonate is a chemical compound with the CAS number 98060-29-8. It is a quaternary ammonium salt derived from methacryloylaminopropyltrimethylamine and p-toluenesulfonic acid. This compound is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methacryloylaminopropyltrimethylammonium p-toluenesulfonate typically involves the reaction of methacryloyl chloride with propyltrimethylamine followed by the addition of p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Methacryloylaminopropyltrimethylammonium p-toluenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can occur, where the p-toluenesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require strong nucleophiles and polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Methacryloylaminopropyltrimethylammonium p-toluenesulfonate is used as a phase transfer catalyst, facilitating reactions between substances in different phases.
Biology: In biological research, the compound is employed in the study of cell membranes and membrane proteins due to its ability to interact with lipid bilayers.
Industry: In the industrial sector, this compound is utilized in the production of polymers and coatings, providing improved properties such as increased durability and resistance to environmental factors.
Wirkmechanismus
The mechanism by which Methacryloylaminopropyltrimethylammonium p-toluenesulfonate exerts its effects involves its interaction with molecular targets and pathways. The quaternary ammonium group interacts with negatively charged molecules, such as cell membranes, enhancing the compound's ability to penetrate and interact with biological systems. The p-toluenesulfonate group provides stability and solubility, making the compound effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used as a surfactant and phase transfer catalyst.
Benzalkonium chloride: A disinfectant and preservative with similar quaternary ammonium structure.
Dodecyltrimethylammonium chloride (DTAC): Used in detergents and fabric softeners.
Uniqueness: Methacryloylaminopropyltrimethylammonium p-toluenesulfonate stands out due to its specific molecular structure, which provides unique properties such as enhanced solubility and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C17H28N2O4S |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
4-methylbenzenesulfonate;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium |
InChI |
InChI=1S/C10H20N2O.C7H8O3S/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h1,6-8H2,2-5H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
HWRBJYFAAFREOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(=C)C(=O)NCCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


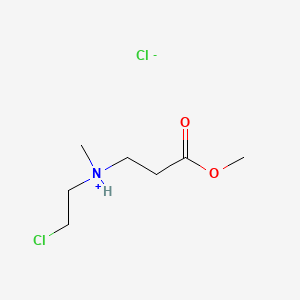
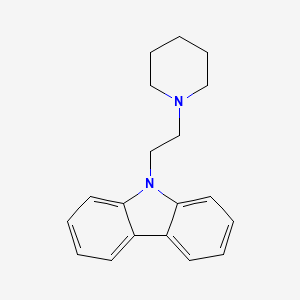
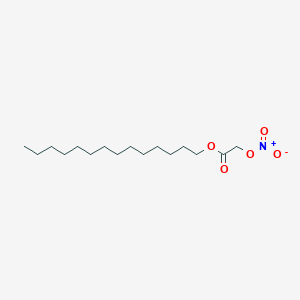
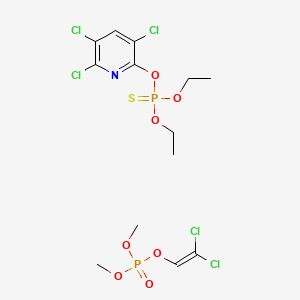
![Chloro[(dichlorophenyl)methyl]methylbenzene](/img/structure/B15347207.png)
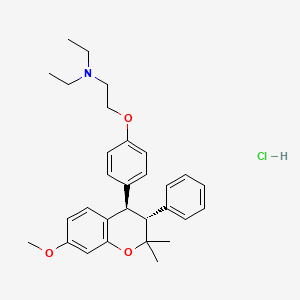
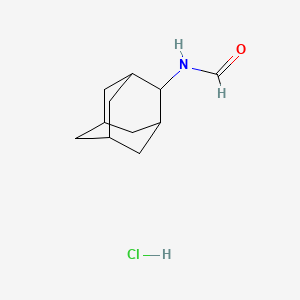
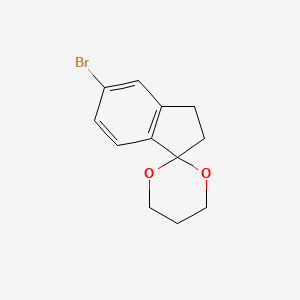
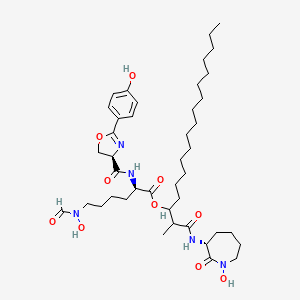
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
